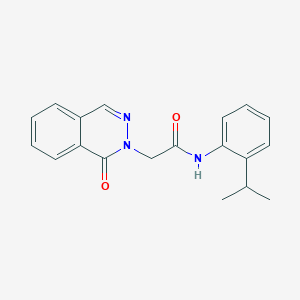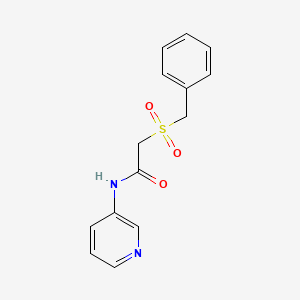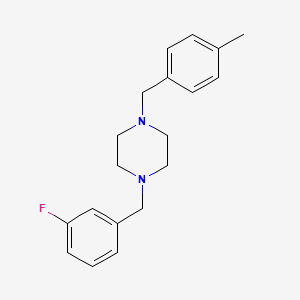![molecular formula C17H17N3O B5708265 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5708265.png)
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an attractive candidate for various research projects.
Applications De Recherche Scientifique
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. This compound has been shown to have neuroprotective and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases. In cancer research, 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its ability to inhibit cancer cell growth and induce apoptosis. Additionally, this compound has been used in drug discovery projects to identify potential drug targets and lead compounds.
Mécanisme D'action
The exact mechanism of action of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of inflammatory cytokines, the modulation of ion channels, and the activation of antioxidant pathways. Additionally, this compound has been shown to interact with various proteins and enzymes, including the tumor suppressor protein p53 and the enzyme monoamine oxidase.
Biochemical and Physiological Effects:
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory cytokines and reduce oxidative stress. Additionally, this compound has been shown to have neuroprotective effects, including the ability to protect against neuronal damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is its versatility in various research applications. This compound has been shown to have potential in multiple fields, making it an attractive candidate for interdisciplinary research projects. However, one limitation of this compound is its potential toxicity. In vitro studies have demonstrated that high concentrations of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine can be cytotoxic, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One potential area of interest is the development of this compound as a potential therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other proteins and enzymes. Finally, the potential toxicity of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine should be further investigated to determine safe concentrations for use in various experiments.
In conclusion, 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound with unique properties that make it an attractive candidate for various scientific research projects. This compound has been studied for its potential applications in neuroscience, cancer research, and drug discovery. While the exact mechanism of action is not fully understood, this compound has been shown to have neuroprotective and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential uses and limitations of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine in various research fields.
Méthodes De Synthèse
The synthesis of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a multi-step process that involves the reaction of various chemical compounds. The exact procedure can vary depending on the desired purity and yield of the final product. However, the general steps involve the reaction of a pyridine derivative with a substituted phenyl isocyanate, followed by the formation of an oxadiazole ring through cyclization.
Propriétés
IUPAC Name |
5-(4-tert-butylphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-17(2,3)14-8-6-12(7-9-14)16-19-15(20-21-16)13-5-4-10-18-11-13/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCGSEBPIRIIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[bis(4-methylphenyl)phosphoryl]-2-propanol](/img/structure/B5708192.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)



![N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5708223.png)
![N-(4,6-dimethyl-2-{[2-(4-nitrobenzylidene)hydrazino]carbonyl}thieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5708230.png)


![4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5708243.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5708250.png)
![4-[(2-chloro-6-fluorophenyl)acetyl]morpholine](/img/structure/B5708256.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5708266.png)